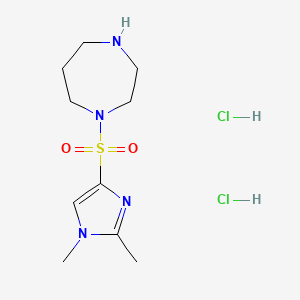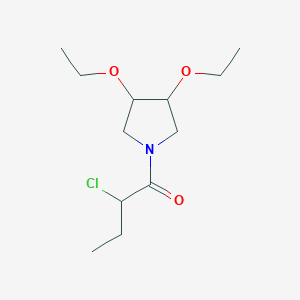
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one, also known as 2-C-E, is a synthetic compound with a wide range of applications in the scientific community. It is a white, crystalline solid with a melting point of 140°C and a boiling point of 159°C. It is soluble in water, alcohols, and most organic solvents. 2-C-E is primarily used as a research tool for scientists to study the effects of various compounds on the body, as well as the biochemical and physiological effects of different substances.
Applications De Recherche Scientifique
Chemical Interactions and Metabolism
Chloroprene, a related chlorinated compound, is metabolized into various chlorinated aldehydes and ketones, demonstrating the detoxication pathways involving glutathione and epoxide hydrolase. This suggests that compounds like "2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one" may undergo similar metabolic transformations and play a role in understanding detoxification mechanisms (Munter et al., 2003).
Synthesis and Structural Analysis
The synthesis and molecular structure of related compounds, achieved through heterocyclization, highlight the versatility of chlorinated compounds in chemical synthesis, suggesting potential applications in developing novel chemical entities with specific structural features (Guseinov et al., 2006).
Bioactivation Studies
Studies on bioactivation of chlorinated compounds, such as 1-chloro-2-hydroxy-3-butene, offer insights into their metabolic fate and the formation of potentially toxic metabolites, which is essential for understanding the toxicological profiles of these compounds and their safety in various applications (Wang et al., 2018).
Antimicrobial Evaluation
Some chlorinated compounds have been evaluated for their antimicrobial properties, suggesting that derivatives of "2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one" could potentially be explored for antimicrobial applications (Fadda et al., 2016).
Chemical Synthesis and Reactivity
The reactivity and synthesis of related compounds, such as those involving diethyl (2-morpholinoethyl)malonate, demonstrate the chemical versatility and potential applications of chlorinated compounds in creating functionally diverse molecules (Mesropyan et al., 2010).
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, could potentially influence the compound’s interaction with its targets and any resulting changes.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s worth noting that 2-chloro-1,3-butadiene, a compound with a similar structure, was found to rapidly self-polymerize under ambient conditions , suggesting that environmental conditions could potentially influence the stability and efficacy of 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one.
Propriétés
IUPAC Name |
2-chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO3/c1-4-9(13)12(15)14-7-10(16-5-2)11(8-14)17-6-3/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDMMPGMRIVEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)OCC)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



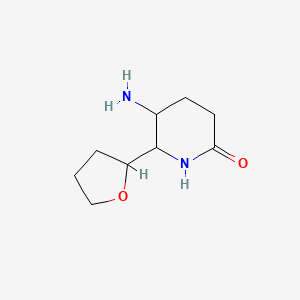
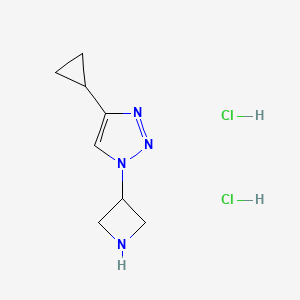

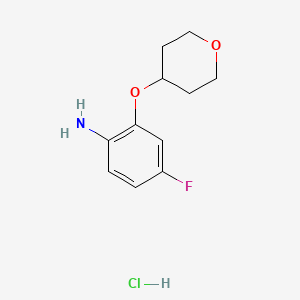
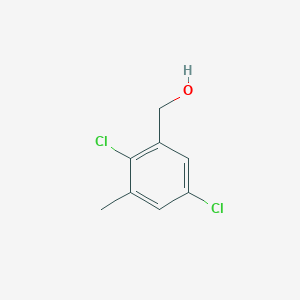
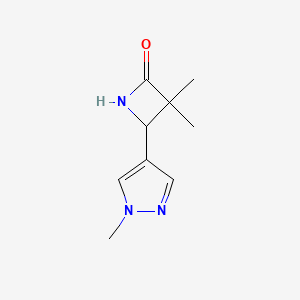
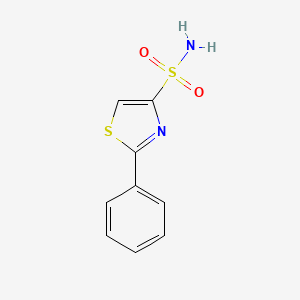
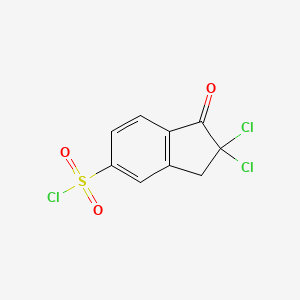
![methyl [5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1477956.png)


amino}propanoate](/img/structure/B1477962.png)
![[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1477964.png)
